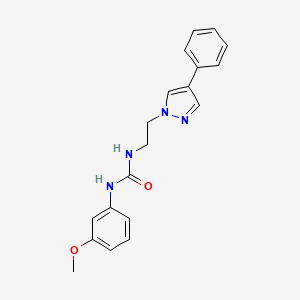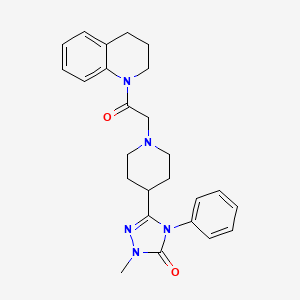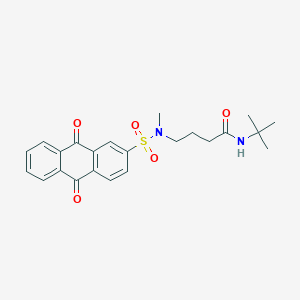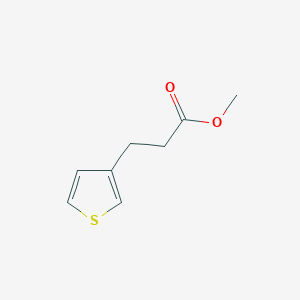
1-(3-methoxyphenyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-methoxyphenyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea, also known as MPPEU, is a synthetic compound that belongs to the class of urea derivatives. MPPEU has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Scientific Research Applications
Hydrogel Formation
Compounds related to "1-(3-methoxyphenyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea" have been investigated for their ability to form hydrogels in various acidic conditions. The rheology and morphology of these gels can be tuned by changing the identity of the anion present, which affects the physical properties of the gels. This finding indicates potential applications in materials science, particularly in developing responsive or smart materials for various applications (Lloyd & Steed, 2011).
Synthesis Intermediates
These compounds also serve as important intermediates in the synthesis of other chemical entities. For example, they have been used in the preparation of anticoagulants such as apixaban, highlighting their role in medicinal chemistry and pharmaceutical development (Qing Wang et al., 2017).
Antimicrobial Activity
Functionalization reactions of compounds with a similar structure have been explored, leading to novel derivatives with reported antimicrobial activities. This suggests their potential utility in developing new antimicrobial agents to combat resistant bacteria and fungi (E. Korkusuz, İ. Yıldırım, & S. Albayrak, 2013).
Antitumor Agents
Furthermore, these compounds have been investigated for their antitumor activities, indicating their potential in cancer research. The structural characterization and analysis of their antitumor properties provide a basis for further exploration as therapeutic agents (Ch Hu et al., 2018).
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[2-(4-phenylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-25-18-9-5-8-17(12-18)22-19(24)20-10-11-23-14-16(13-21-23)15-6-3-2-4-7-15/h2-9,12-14H,10-11H2,1H3,(H2,20,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDYBRYLRSNXJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Cyclopropyl-2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2361257.png)

![N-(3-chlorophenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2361260.png)

![Ethyl 2-(2-naphthamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2361265.png)
![(Z)-4-butoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2361267.png)
![1-((1R,5S)-8-(cyclopropanecarbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2361270.png)


![8-[(2,6-Dichloropyridin-3-yl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2361273.png)
![N-(4-butylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2361274.png)